molecular formula C18H12N2O2S B8546558 3-(4-Hydroxyphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

3-(4-Hydroxyphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B8546558
M. Wt: 320.4 g/mol
InChI Key: BYLGQCPZKUBIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09260448B2

Procedure details

In the same manner as the synthesis of Compound 1, methyl 3-amino-4-phenylthiophene-2-carboxylate (500 mg, 2.14 mmol), triethyl orthoformate (5 ml), 4-aminophenol (444 mg, 4.07 mmol), and acetic acid (0.5 ml) were used to give 283 mg (0.88 mmol, 41% yield) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
444 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:12](=[O:13])[C:11]3[S:14][CH:15]=[C:16]([C:17]4[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=4)[C:10]=3[N:9]=[CH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.NC1C(C2C=CC=CC=2)=CSC=1C(OC)=[O:36].C(OCC)(OCC)OCC.NC1C=CC(O)=CC=1>C(O)(=O)C>[OH:36][C:4]1[CH:5]=[CH:6][C:1]([N:7]2[C:12](=[O:13])[C:11]3[S:14][CH:15]=[C:16]([C:17]4[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=4)[C:10]=3[N:9]=[CH:8]2)=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1C=NC2=C(C1=O)SC=C2C2=CC=CC=C2
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=C(SC=C1C1=CC=CC=C1)C(=O)OC
Name
Quantity
5 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
444 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)N1C=NC2=C(C1=O)SC=C2C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.88 mmol
AMOUNT: MASS 283 mg
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.